Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
Description
Systematic Nomenclature and Molecular Architecture
The IUPAC name ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate provides a precise description of the compound’s structure. Breaking this down:
- Parent chain : The acrylate group (ethyl prop-2-enoate) serves as the backbone.
- Substituents :
- At position 2 of the acrylate: a 2,2,2-trifluoroacetyl group ($$ \text{CF}_3\text{CO} $$-).
- At position 3: an amino group linked to a 2-acetyl-5-(tert-butyl)thiophene moiety.
Table 1: Structural components and corresponding IUPAC descriptors
| Position | Functional Group | Substituent Details |
|---|---|---|
| 2 | Trifluoroacetyl | $$ \text{CF}_3\text{CO} $$- |
| 3 | Amino-thienyl | 2-Acetyl-5-(tert-butyl)thiophene |
The molecular formula $$ \text{C}{17}\text{H}{20}\text{F}3\text{NO}4\text{S} $$ and molecular weight of 391.4 g/mol reflect its polyfunctional nature. The thiophene ring (a five-membered heterocycle with one sulfur atom) is substituted at positions 2 and 5 with acetyl and tert-butyl groups, respectively, while the acrylate ester introduces additional reactivity through its α,β-unsaturated carbonyl system.
Structural Classification
This compound belongs to three primary chemical classes:
- Thiophene Derivatives : The central thiophene ring places it within this category, which is known for electronic conjugation and biological activity.
- Acrylates : The ethyl acrylate moiety classifies it as a member of the ester family, often utilized in polymerization reactions.
- Organofluorine Compounds : The trifluoroacetyl group ($$ \text{CF}_3\text{CO} $$-) imparts lipophilicity and metabolic stability, common traits in fluorinated pharmaceuticals.
The tert-butyl group introduces steric bulk, potentially influencing conformational dynamics and binding interactions in medicinal applications.
Properties
Molecular Formula |
C17H20F3NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl (E)-2-[(2-acetyl-5-tert-butylthiophen-3-yl)iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C17H20F3NO4S/c1-6-25-15(24)10(14(23)17(18,19)20)8-21-11-7-12(16(3,4)5)26-13(11)9(2)22/h7-8,23H,6H2,1-5H3/b14-10+,21-8? |
InChI Key |
UIAINJQBNYIWPL-HBIHJUCTSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC(=C1)C(C)(C)C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC(=C1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the acetylation of a thienyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Acrylate Ester: The acrylate ester is formed by reacting the intermediate with ethyl acrylate under basic conditions.
Introduction of the Trifluoroacetyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or thienyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate exhibit promising anticancer properties. The thienyl moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of thienyl compounds can inhibit tubulin polymerization, a crucial process in cancer cell proliferation. For instance, some thienyl derivatives have demonstrated significant antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics .
1.2 Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. The presence of the trifluoroacetyl group enhances the electron-withdrawing capacity, which may contribute to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in developing therapeutic agents aimed at mitigating oxidative damage in diseases such as cancer and neurodegenerative disorders .
1.3 Antimicrobial Activity
this compound has also been studied for its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial strains, making them potential candidates for new antibiotic therapies. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Material Science
2.1 Polymer Chemistry
In material science, this compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its acrylate functionality allows for radical polymerization processes, leading to materials with enhanced mechanical strength and thermal stability. Such polymers can find applications in coatings, adhesives, and other industrial materials .
2.2 Photovoltaic Applications
Research has explored the use of thienyl-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into photovoltaic materials could enhance light absorption and charge transport efficiency .
Agricultural Chemistry
3.1 Pesticidal Activity
The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that compounds with similar thienyl structures exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth regulation . This application could lead to the development of more effective and environmentally friendly agricultural chemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl/Acetyl Groups
a. Ethyl 2-Amino-3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
- Molecular Formula : C₁₁H₁₀ClF₃N₂O₂
- Molar Mass : 294.66 g/mol
- Key Features : Pyridinyl core with chloro and trifluoromethyl substituents; lacks the thienyl and tert-butyl groups of the target compound.
b. Tert-Butyl (E/Z)-3-(4-Methoxyphenyl)-2-(trifluoromethyl)acrylate
- Molecular Formula : C₁₅H₁₅F₃O₃
- Key Features : Tert-butyl ester (vs. ethyl ester in the target compound); trifluoromethyl group at the 2-position; aryl substituent (4-methoxyphenyl) .
- Comparison : The tert-butyl ester increases hydrophobicity and steric bulk compared to the ethyl ester. The 4-methoxyphenyl group may enhance solubility in polar solvents, contrasting with the acetyl/tert-butyl thienyl group in the target compound .
c. Ethyl (Z)-3-((3-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl)amino)-2-(trifluoroacetyl)acrylate
- Molecular Formula : C₂₀H₁₉F₃N₄O₃S
- Molar Mass : 452.45 g/mol
- Key Features : Contains a pyrrole-substituted thienyl group and trifluoroacetyl moiety.
- The trifluoroacetyl group aligns with the target compound’s electronic profile, suggesting shared reactivity in Michael additions .
Functional Group and Substituent Analysis
Physicochemical and Reactivity Trends
- Solubility : The ethyl ester in the target compound may improve solubility in organic solvents compared to tert-butyl esters (e.g., ). However, the tert-butyl group on the thienyl ring could counterbalance this by increasing hydrophobicity .
- Reactivity : The trifluoroacetyl group in the target compound and enhances electrophilicity at the β-carbon, favoring nucleophilic attacks. Pyridinyl derivatives () may exhibit lower electrophilicity due to resonance stabilization .
- Thermal Stability : Tert-butyl esters () are more thermally stable than ethyl esters, but the target compound’s trifluoroacetyl group could reduce stability via electron withdrawal .
Biological Activity
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C17H20F3NO4S
- Molecular Weight : 391.41 g/mol
- CAS Number : Not specified in the provided sources.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific activities observed in research.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of thienyl compounds have shown efficacy against various cancer cell lines. The presence of the trifluoroacetyl group is believed to enhance the compound's ability to interact with biological targets, potentially influencing pathways involved in cancer progression.
Antimicrobial Properties
Compounds containing thienyl moieties have been reported to possess antimicrobial activity. Studies suggest that this compound may inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on thienyl derivatives indicated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways. The specific IC50 values and mechanisms for this compound remain to be elucidated but are expected to be comparable based on structural similarities with known active compounds .
- Antimicrobial Testing :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
